N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a trifluoromethyl-substituted phenyl group, a 1,2,4-triazole ring with a methyl substituent, and a furan-2-yl moiety linked via a sulfanyl-acetamide bridge. This compound is hypothesized to exhibit bioactivity due to its triazole core (known for antimicrobial and anti-inflammatory properties) and electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and membrane permeability . The furan-2-yl group may contribute to π-π stacking interactions in biological targets, while the methyl group on the triazole ring likely modulates steric effects.
Properties
Molecular Formula |
C17H12F6N4O2S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H12F6N4O2S/c1-27-14(12-3-2-4-29-12)25-26-15(27)30-8-13(28)24-11-6-9(16(18,19)20)5-10(7-11)17(21,22)23/h2-7H,8H2,1H3,(H,24,28) |
InChI Key |
RWYGGOIQOXHHIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,5-bis(trifluoromethyl)phenyl derivative, followed by the introduction of the furan and triazole rings through various organic reactions. Common reagents used in these reactions include trifluoromethylating agents, furan derivatives, and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and using more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl groups and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific solvents, temperatures, and catalysts being employed to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The presence of trifluoromethyl groups enhances its binding affinity and stability, while the furan and triazole rings contribute to its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with analogues such as N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Key differences include:
- Triazole substituents: The target compound has a 5-(furan-2-yl)-4-methyl triazole, whereas the analogue in features 4-(4-chlorophenyl)-5-(4-pyridinyl).
- Heterocyclic moieties : The furan-2-yl group (oxygen-containing) versus pyridinyl (nitrogen-containing) alters electronic properties. Furan’s lower basicity may reduce off-target interactions with cationic binding sites.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
The target compound’s lower logP and furan substitution suggest improved solubility, which may translate to better oral bioavailability compared to its chlorophenyl/pyridinyl analogue.
Binding Affinity and Target Engagement
- Trifluoromethyl groups : Enhance hydrophobic interactions in active sites.
- Triazole-thioether linkage: Potential chelation with metal ions in catalytic pockets .
In contrast, the analogue showed higher affinity for ATP-binding pockets in kinases due to its pyridinyl group’s hydrogen-bonding capacity .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of approximately 399.35 g/mol. It features a triazole ring and a furan moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, one study indicated that related compounds inhibited the growth of liver cancer cells (HepG2 and Hep3B) through apoptosis induction and modulation of specific signaling pathways such as HNF 4α and STAT3 .
- The compound's structure suggests potential interactions with similar pathways, warranting further investigation into its efficacy against various cancer types.
-
Antifungal Activity :
- Triazole derivatives are well-documented for their antifungal properties. A review highlighted that certain 1,2,4-triazole compounds exhibit potent antifungal activity against strains like Aspergillus and Candida, with minimal inhibitory concentrations (MICs) significantly lower than traditional antifungals .
- Given the structural similarity to other triazole derivatives, it is plausible that this compound may also demonstrate antifungal efficacy.
- Antibacterial Effects :
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Evidence suggests that the compound may trigger apoptosis in cancer cells via upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .
- Signal Pathway Modulation : The interaction with HNF 4α and inhibition of the STAT3 pathway play crucial roles in its anticancer effects. These pathways are integral to cell proliferation and survival in various cancers .
Case Studies
Several studies have investigated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
